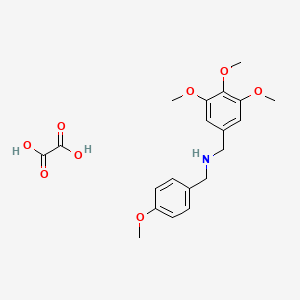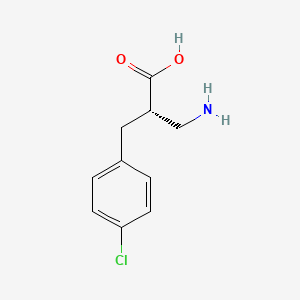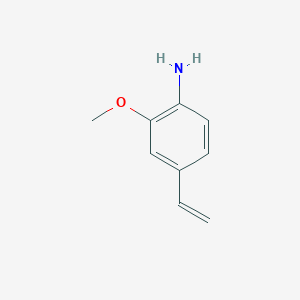![molecular formula C6H6N4S B12944448 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system containing both isothiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine typically involves cyclization reactions that form the fused ring system. One common method is the reaction of appropriate precursors under specific conditions to achieve the desired heterocyclic structure. For example, the synthesis might involve the use of formamide, formic acid, and triethyl orthoformate to afford the corresponding pyrazolo[3,4-d]pyrimidines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-Methylisothiazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines . These compounds share similar fused ring structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific isothiazole-pyrimidine fusion, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6N4S |
|---|---|
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) |
Clave InChI |
YUQSECKWVXMHRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC2=NC=NC(=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)



![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)






![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)
